2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluorophenyl group, and an imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves a multi-step process. One common method is a two-step one-pot synthesis. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions usually require moderate to high temperatures and the presence of an inorganic base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms.
Pyridazines: These compounds have a similar diazine ring but lack the imidazole moiety.
Pyridazinones: These compounds are derivatives of pyridazines with an additional oxygen atom.
Uniqueness
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and difluorophenyl groups. These structural features contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-10-3-4-11(18)13(7-10)20-16(23)12-5-6-15-19-14(9-1-2-9)8-22(15)21-12/h3-9H,1-2H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOOLBJSPORUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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